molecular formula C17H21ClN4O B15156079 1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15156079
M. Wt: 332.8 g/mol
InChI Key: KALWARHSVAKZQI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-methylcyclohexyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorobenzene and methylcyclohexylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved using reagents like carbodiimides or coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-N-(cyclohexyl)-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-N-(4-ethylcyclohexyl)-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the 4-methylcyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)triazole-4-carboxamide

InChI

InChI=1S/C17H21ClN4O/c1-11-6-8-14(9-7-11)19-17(23)16-12(2)22(21-20-16)15-5-3-4-13(18)10-15/h3-5,10-11,14H,6-9H2,1-2H3,(H,19,23)

InChI Key

KALWARHSVAKZQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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